Cas no 116310-64-6 (Clibadiolide)

Clibadiolide structure
Clibadiolide structure
Product Name:Clibadiolide
Numéro CAS:116310-64-6
Le MF:C44H58O12
Mégawatts:778.9258023114
CID:1205823
Update Time:2024-03-01

Clibadiolide Propriétés chimiques et physiques

Nom et identifiant

    • 2,6,10-Dodecatrienoicacid,12-(acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-2-(4-methyl-3-methylenepentyl)-,(3aS,4S,5S,6E,10E,11aR)-6-formyl-2,3,3a,4,5,8,9,11a-octahydro-4-[[2-(hydroxymethyl)-1-oxo-2-propen-1-yl]oxy]-10-methyl-3-methylene-2-oxocyclodeca[b]fu
    • 2,6,10-Dodecatrienoicacid,12-(acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-2-(4-methyl-3-methylenepentyl)-,(3aS,4S,5S,6E,10E,11aR)-6-formyl-2,3,3a,4,5,8,9,11a-octahydro-4-[[2-(hydroxymethyl)-1-oxo-2-propenyl]oxy]-10-methyl-3-methylene-2-oxocyclodeca[b]furan-5-ylester, (2Z,6Z,10Z)- (9CI)
    • 2,6,10-Dodecatrienoic acid,12-(acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-2-(4-methyl-3-methylenepentyl)-,6-formyl-2,3,3a,4,5,8,9,11a-octahydro-4-[[2-(hydroxymethyl)-1-oxo-2-propenyl]oxy]-10-methyl-3-methylene-2-oxocyclodeca[b]furan-5-ylester, [3aS-[3aR*,4R*,5R*(2Z,6Z,10Z),6E,10E,11aS*]]-
    • Cyclodeca[b]furan,2,6,10-dodecatrienoic acid deriv.
    • Clibadiolide
    • 2,6,10-Dodecatrienoicacid,12-(acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-2-(4-methyl-3-methylenepentyl)-,(3aS,4S,5S,6E,10E,11
    • 2,6,10-Dodecatrienoicacid,12-(acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-2-(4-methyl-3-methylenepentyl)-,(3aS,4S,5S,6E,10E,11aR)-6-formyl-2,3,3a,4,5,8,9,11a-octahydro-4-[[2-(hydroxymethyl)-1-oxo-2-pro
    • 2,6,10-Dodecatrienoic acid,12-(acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-2-(4-methyl-3-methylenepentyl)-,6-formyl-2,3,3a,4,5,8,9,11a-octahydro-4-[[2-(h
    • 2,6,10-Dodecatrienoic acid, 12-(acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-2-(4-methyl-3-methylenepentyl)-, (3aS,4S,5S,6E,10E,11aR)-6-formyl-2,3,3a,4,5,8,9,11a-octahydro-4-[[2-(hydroxymethyl)-1-oxo-2-propen-1-yl]oxy]-10-methyl-3-methylene-2-oxocyclodeca[b]furan-5-yl ester, (2Z,6Z,10Z)-
    • Piscine à noyau: 1S/C44H58O12/c1-27(2)30(5)19-20-36(17-12-16-35(26-53-34(9)48)15-10-13-28(3)21-22-52-33(8)47)44(51)55-40-37(25-46)18-11-14-29(4)23-38-39(32(7)43(50)54-38)41(40)56-42(49)31(6)24-45/h15,17-18,21,23,25,27,38-41,45H,5-7,10-14,16,19-20,22,24,26H2,1-4,8-9H3/b28-21-,29-23+,35-15-,36-17-,37-18-/t38-,39+,40+,41+/m1/s1
    • La clé Inchi: QLBJSUHGWCUOJG-ZCMLWLRVSA-N
    • Sourire: C(O[C@H]1C(C=O)=CCCC(C)=C[C@]2([H])[C@@]([H])([C@@H]1OC(=O)C(CO)=C)C(=C)C(=O)O2)(=O)/C(/CCC(=C)C(C)C)=C\CC/C(/COC(C)=O)=C/CC/C(/C)=C\COC(C)=O |c:5,t:10|

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 12
  • Comptage des atomes lourds: 56
  • Le xlogp3: 5.892
Fournisseurs recommandés
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd